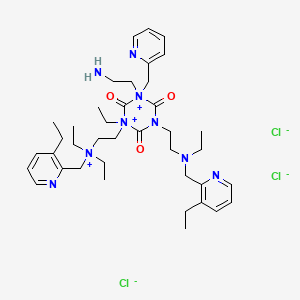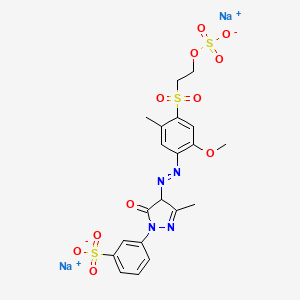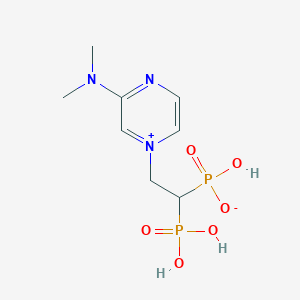
1-((2,3-Dihydro-5-oxo-5H-thiazolo(3,2-a)pyrimidin-6-yl)carbonyl)pyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-((2,3-Dihydro-5-oxo-5H-thiazolo(3,2-a)pyrimidin-6-yl)carbonyl)pyrrolidine is a heterocyclic compound that has garnered significant interest in the fields of medicinal and organic chemistry. This compound features a unique thiazolo-pyrimidine core, which is known for its diverse biological activities and potential therapeutic applications.
Preparation Methods
The synthesis of 1-((2,3-Dihydro-5-oxo-5H-thiazolo(3,2-a)pyrimidin-6-yl)carbonyl)pyrrolidine typically involves the cyclization of 3,4-dihydropyrimidine-2-thiones with electrophilic reagents. Common synthetic routes include:
Cyclocondensation with α-bromo ketones: This method involves the reaction of ethyl 4-aryl-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylates with α-bromo ketones.
Cyclization with chloroacetic acid: This approach uses chloroacetic acid as a dielectrophilic building block.
One-pot synthesis: A cascade approach involving Knoevenagel condensation, Michael addition, and intramolecular cyclization in a single step.
Industrial production methods often employ these synthetic routes under optimized conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-((2,3-Dihydro-5-oxo-5H-thiazolo(3,2-a)pyrimidin-6-yl)carbonyl)pyrrolidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are facilitated by the presence of electrophilic centers in the molecule.
Common reagents and conditions used in these reactions include organic solvents like ethanol and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-((2,3-Dihydro-5-oxo-5H-thiazolo(3,2-a)pyrimidin-6-yl)carbonyl)pyrrolidine has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of various biologically active derivatives.
Biology: The compound exhibits significant antiviral, antibacterial, and antifungal activities.
Industry: The compound is used in the synthesis of agrochemicals and other industrially relevant chemicals.
Mechanism of Action
The mechanism of action of 1-((2,3-Dihydro-5-oxo-5H-thiazolo(3,2-a)pyrimidin-6-yl)carbonyl)pyrrolidine involves its interaction with specific molecular targets and pathways. The compound’s thiazolo-pyrimidine core is structurally similar to purine, allowing it to effectively bind to biological targets. This binding can inhibit key enzymes or receptors, leading to its observed biological activities .
Comparison with Similar Compounds
1-((2,3-Dihydro-5-oxo-5H-thiazolo(3,2-a)pyrimidin-6-yl)carbonyl)pyrrolidine can be compared with other thiazolo-pyrimidine derivatives:
- 7-Hydroxy-5-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylic acid ethyl ester .
- 2-Substituted thiazolo[3,2-a]pyrimidines .
- Dispiro[indoline-3,3′-pyrrolo[2,1-a]isoquinoline-1′,2′′-thiazolo pyrimidine] derivatives .
The uniqueness of this compound lies in its specific structural features and the diverse range of biological activities it exhibits.
Properties
CAS No. |
93501-42-9 |
|---|---|
Molecular Formula |
C11H13N3O2S |
Molecular Weight |
251.31 g/mol |
IUPAC Name |
6-(pyrrolidine-1-carbonyl)-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-5-one |
InChI |
InChI=1S/C11H13N3O2S/c15-9(13-3-1-2-4-13)8-7-12-11-14(10(8)16)5-6-17-11/h7H,1-6H2 |
InChI Key |
JNJAZWIWXCYXJD-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CN=C3N(C2=O)CCS3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















